Trichocarpin

Description

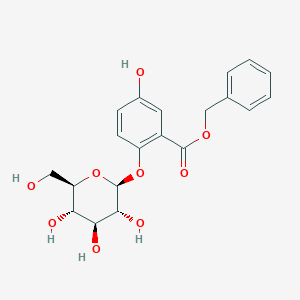

Structure

3D Structure

Properties

CAS No. |

10590-85-9 |

|---|---|

Molecular Formula |

C20H22O9 |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

benzyl 5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |

InChI |

InChI=1S/C20H22O9/c21-9-15-16(23)17(24)18(25)20(29-15)28-14-7-6-12(22)8-13(14)19(26)27-10-11-4-2-1-3-5-11/h1-8,15-18,20-25H,9-10H2/t15-,16-,17+,18-,20-/m1/s1 |

InChI Key |

QJWRHLSORLOREK-BFMVXSJESA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Contextualization of Phenolic Glycosides in Plant Secondary Metabolism

Phenolic compounds are a large and diverse group of secondary metabolites found throughout the plant kingdom. Current time information in Denver, CO, US.ebi.ac.uk Synthesized primarily through the shikimic acid and phenylpropanoid pathways, these molecules are characterized by at least one aromatic ring with one or more hydroxyl groups attached. Their structures can range from simple phenols to complex polymers like tannins and lignin. Current time information in Denver, CO, US.

In plants, phenolic compounds fulfill a multitude of critical functions. They contribute to the plant's defense system against herbivores and pathogens, provide structural support to the plant body (as in lignin), attract pollinators and seed dispersers through pigmentation, and protect against environmental stressors such as UV radiation. ebi.ac.uk

Glycosylation, the enzymatic process of attaching a carbohydrate molecule (like glucose) to the phenolic structure, is a common modification that forms phenolic glycosides. This process often increases the water solubility and stability of the compound, and can alter its biological activity.

Table 1: Major Classes of Plant Phenolic Compounds

| Class | Basic Structure | Examples | Key Functions |

|---|---|---|---|

| Simple Phenols | C6 | Hydroquinone, Catechol | Allelopathy, Defense |

| Phenolic Acids | C6-C1, C6-C3 | Gallic acid, Salicylic (B10762653) acid, Caffeic acid | Defense, Signaling |

| Flavonoids | C6-C3-C6 | Quercetin, Anthocyanins, Isoflavones | Pigmentation, UV protection, Signaling |

| Stilbenes | C6-C2-C6 | Resveratrol | Phytoalexin (defense) |

| Lignans | (C6-C3)2 | Podophyllotoxin | Defense |

| Tannins | Polymeric | Condensed and Hydrolyzable Tannins | Herbivore deterrence, Wood durability |

This table provides a simplified overview of the major classes of phenolic compounds and is not exhaustive.

Significance of Salicinoids As Bioactive Compounds in Botanical Systems

Trichocarpin belongs to a specific subclass of phenolic glycosides known as salicinoids. These compounds are characteristic of the Salicaceae family, which includes willows (Salix spp.) and poplars (Populus spp.). wikipedia.org The foundational compound of this class, salicin, is historically significant as the natural precursor to aspirin. wikipedia.org

The primary role of salicinoids in plants is defensive. They act as potent deterrents against a wide range of herbivores, from insects to mammals. wikipedia.org The bitter taste and potential toxicity of these compounds discourage feeding, thus protecting the plant from damage. The effectiveness of this chemical defense is a key factor in the ecological success of poplar and willow species.

Beyond their anti-herbivore properties, research has indicated that salicinoids are also involved in the plant's response to abiotic stresses. For instance, studies have observed an accumulation of salicinoid compounds in poplar leaves under drought conditions, suggesting a role in osmotic adjustment and stress tolerance.

Table 2: Examples of Salicinoid Compounds

| Compound | Found In | Key Structural Feature |

|---|---|---|

| Salicin | Salix and Populus spp. | A salicyl alcohol core with a glucose moiety. |

| Salicortin | Salix and Populus spp. | An ester of salicin, often more potent as a defense compound. |

| Tremulacin | Populus spp. (e.g., Aspen) | A more complex ester of salicortin. |

| This compound | Populus trichocarpa | A benzyl (B1604629) ester derivative. ebi.ac.uk |

This table highlights a few key examples of the diverse structures within the salicinoid family.

Biosynthetic Pathways and Genetic Regulation of Trichocarpin

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation. For trichocarpin, its monoisotopic mass has been reported as m/z 406.1277. High-resolution mass spectrometry (HRMS), often coupled with HPLC (HPLC-ESI-HRMS), has been used in the analysis of this compound and its metabolites. The samples are typically measured in both positive and negative ionization modes over a specific mass range (e.g., m/z 100 to 700). The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable insights into the structure of the molecule by revealing how it breaks apart under specific conditions.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. By measuring the angles and intensities of X-rays diffracted by a crystal, a detailed electron density map can be generated, revealing the precise positions of atoms and their bonding arrangement. While X-ray crystallography is a standard and powerful technique for structural determination, specific crystallographic data for this compound were not found in the provided search results. The successful application of this technique would require obtaining this compound in a crystalline form suitable for X-ray diffraction analysis.

Advanced Methodologies for Analysis

Pyrolysis-Molecular Beam Mass Spectrometry (py-MBMS) for High-Throughput Metabolite Screening

Pyrolysis-Molecular Beam Mass Spectrometry (py-MBMS) is a high-throughput analytical technique that has been successfully applied to the rapid screening of secondary aromatic metabolites in the leaves of Populus trichocarpa. researchgate.netmetabolomics.se This method allows for the analysis of whole plant tissue, bypassing the need for extensive sample extraction and preparation. metabolomics.se

In this technique, the sample is rapidly heated (pyrolyzed), and the resulting volatile fragments are formed into a molecular beam that is then analyzed by a mass spectrometer. The resulting mass spectrum provides a chemical fingerprint of the sample's composition.

Research Findings

Studies have demonstrated that py-MBMS can rapidly estimate the relative abundance of extractable aromatic metabolites, including trichocarpin, in poplar leaves. researchgate.netmetabolomics.se The results from py-MBMS analysis show a strong correlation with those obtained from more traditional, time-consuming methods like Gas Chromatography-Mass Spectrometry (GC/MS) analysis of extracts. metabolomics.se Metabolites that were found to be most influential to the py-MBMS spectral features included this compound, as well as other salicylates like catechol, salicortin, α-salicyloylsalicin, and tremulacin. researchgate.netmetabolomics.se Specific ions in the py-MBMS spectra, such as those at m/z 68, 71, 77, 91, 94, 105, 107, 108, and 122, showed a high correlation with the abundance of these extractable aromatic metabolites. researchgate.netmetabolomics.se This simplified py-MBMS method enables the prioritization of samples from large populations for more detailed metabolomic studies, which is valuable for research in plant systems biology and the development of optimized biomass feedstocks. researchgate.netmetabolomics.se

Data Tables

Table 1: Key Py-MBMS Fragment Ions Correlated with Aromatic Metabolites in Populus trichocarpa

| m/z | Putative Fragment Origin |

| 68 | Furan/pyran-related structures |

| 71 | Aliphatic fragments from sugars/lipids |

| 77 | Phenyl group (C6H5+) |

| 91 | Tropylium ion (C7H7+) from benzyl (B1604629) group |

| 94 | Phenol |

| 105 | Benzoyl cation (C6H5CO+) |

| 107 | Hydroxytoluene/cresol |

| 108 | Dihydroxybenzene isomers (e.g., catechol) |

| 122 | Benzoic acid |

This table is constructed based on the general knowledge of mass spectral fragmentation and the information provided in the search results. The putative fragment origins are illustrative and may vary based on the specific parent molecule.

Biological Activities and Molecular Mechanisms in Vitro Investigations

Anti-inflammatory Effects and Cellular Modulation

The anti-inflammatory properties of trichocarpin are linked to its ability to modulate key signaling pathways involved in the inflammatory response. ontosight.airesearchgate.net Natural compounds are often investigated for their capacity to inhibit pro-inflammatory mediators. cellmolbiol.org

Key molecular mechanisms underlying these effects include the inhibition of pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). nih.govmdpi.commdpi.com

NF-κB Pathway: In inflammatory conditions, the NF-κB pathway is typically activated, leading to the transcription of pro-inflammatory genes that produce cytokines like TNF-α and interleukins. mdpi.com Compounds with anti-inflammatory activity often work by inhibiting the phosphorylation and degradation of IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit. nih.gov This blockade halts the inflammatory cascade. mdpi.com

The modulation of these pathways demonstrates the potential of compounds like this compound to regulate cellular responses to inflammatory stimuli. cellmolbiol.orgjmb.or.kr

Antimicrobial Potency and Action Mechanisms

This compound has demonstrated notable antimicrobial properties, showing potential as an agent against various pathogens. ontosight.airesearchgate.net The mechanisms behind its antimicrobial action are multifaceted, targeting fundamental components and processes essential for microbial survival.

One of the primary antimicrobial mechanisms involves the disruption of the microbial cell membrane's structural integrity. nih.gov This action is often initiated by an electrostatic interaction between the compound and the negatively charged components of the microbial cell membrane, such as phospholipids. nih.gov This interaction can increase the permeability of both the outer and inner membranes, leading to leakage of vital intracellular contents like ions and nucleic acids, and ultimately causing cell death. nih.govmdpi.com Evidence from studies on similar antimicrobial agents shows that this damage can be observed through the release of materials that absorb at 260 nm and changes in membrane potential. nih.gov

This compound can interfere with crucial metabolic pathways within microbial cells, leading to growth inhibition. libretexts.org A key target is the inhibition of enzymes essential for vital processes like fatty acid synthesis. patsnap.com For instance, some antimicrobial agents function by inhibiting the enoyl-acyl carrier protein (ACP) reductase (FabI), an enzyme that catalyzes the final, rate-limiting step in the bacterial fatty acid synthesis cycle. patsnap.comnih.govwikipedia.org By blocking this enzyme, the production of fatty acids required for building and maintaining the cell membrane is halted, which is lethal to the bacterium. patsnap.com This targeted inhibition of essential enzymes represents a significant mode of antimicrobial action. infectiologyjournal.com

Beyond direct structural and metabolic disruption, this compound may also exert its antimicrobial effects by altering the gene expression profiles of microbes. khanacademy.org Gene regulation in bacteria is a critical process that allows them to adapt to environmental changes. khanacademy.orgwikipedia.org Antimicrobial compounds can interfere with this process at the transcriptional level. nih.gov This can occur through mechanisms such as binding to regulatory DNA sequences (operators) to block transcription enzymes like RNA polymerase, or by interacting with regulatory proteins (repressors or activators). khanacademy.orgkhanacademy.org Some compounds can also penetrate the cell to bind directly with microbial DNA, inhibiting the synthesis of mRNA and subsequent proteins, thereby arresting cell growth and replication. mdpi.com

Anticancer Activity and Pathways

In vitro investigations have highlighted the potential of this compound and related compounds in cancer therapy. ontosight.ai The anticancer activity is often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines. archivesofmedicalscience.comnih.gov

Key pathways and mechanisms involved include:

Induction of Apoptosis: Many anticancer agents trigger apoptosis through the mitochondrial (intrinsic) pathway. archivesofmedicalscience.comarchivesofmedicalscience.com This involves altering the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins (like Bcl-2) and an increase in pro-apoptotic proteins (like Bax). archivesofmedicalscience.com This shift facilitates the release of cytochrome c from the mitochondria, which in turn activates caspases (such as caspase-9 and caspase-3), the key executioners of apoptosis. archivesofmedicalscience.com

Cell Cycle Arrest: Another significant mechanism is the ability to halt the cell cycle at specific checkpoints, preventing cancer cell proliferation. nih.gov Compounds can induce cell cycle arrest, for example, at the G0/G1 or G2/M phase. archivesofmedicalscience.comarchivesofmedicalscience.comnih.gov This arrest is often achieved by modulating the levels of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). nih.gov For instance, a decrease in cyclin D1, CDK4, and CDK2 can lead to G0/G1 arrest. nih.gov

Inhibition of Signaling Pathways: The anticancer effects can also be mediated by blocking critical signaling pathways that drive cancer progression, such as the RAF/MEK/ERK pathway. archivesofmedicalscience.com

The table below summarizes the effects observed in studies on compounds with similar mechanisms.

| Mechanism | Effect | Affected Molecules/Phases |

|---|---|---|

| Apoptosis Induction | Promotes programmed cell death | Bcl-2, Bax, Caspase-3, Caspase-9 |

| Cell Cycle Arrest | Halts cell proliferation | G0/G1 phase, G2/M phase, Cyclins, CDKs |

| Signal Pathway Inhibition | Blocks cancer progression signals | RAF/MEK/ERK pathway |

Antioxidant Capacity in Biological Systems

This compound exhibits antioxidant properties, which are crucial for protecting biological systems from damage caused by reactive oxygen species (ROS). researchgate.netnih.govresearchgate.net The antioxidant capacity is often linked to the presence of phenolic compounds. nih.gov

The evaluation of antioxidant activity is typically performed using various in vitro assays:

DPPH (2,2-Diphenyl-1-Picrylhydrazyl) Radical Scavenging Assay: This common method measures the ability of an antioxidant to donate a hydrogen atom to stabilize the DPPH radical, a process that can be monitored by a color change. nih.gov The scavenging activity is often correlated with the total phenolic content of the tested substance. nih.gov

Reducing Power Assays: These assays assess the ability of a compound to reduce an oxidant. The antioxidant donates an electron, which reduces the oxidant and causes a color change proportional to the antioxidant capacity.

Inhibition of Lipid Peroxidation: Antioxidants can protect cell membranes from damage by preventing lipid peroxidation induced by agents like Fe²⁺. nih.gov This protective effect on cell membranes is a key indicator of antioxidant efficacy in a biological context. nih.gov

These in vitro tests demonstrate a compound's potential to neutralize free radicals and protect cellular components from oxidative damage. nih.gov

Functional Role in Plant Defense and Communication

This compound is a key component of the constitutive chemical defense system in Populus species. Constitutive defenses are those that are always present in the plant, providing a continuous barrier against pathogens and herbivores. unsoed.ac.id this compound, a phenolic glycoside, is found in significant concentrations in the leaves of Populus species like Populus trichocarpa (black cottonwood). nih.gov Its presence is part of a suite of phenolic compounds, including salicin, salicortin, and tremulacin, that collectively protect the plant. nih.govresearchgate.netacademie-sciences.fr The synthesis and accumulation of these compounds represent a significant investment of carbon resources by the plant, which underscores their importance in defense. chemrxiv.org Studies have shown that the accumulation of this compound is part of the plant's response to pathogen-associated cues, indicating its role in the pre-formed defense arsenal (B13267) ready to thwart invading organisms.

The role of this compound in mediating interactions between Populus and herbivores is complex and can vary depending on the insect. Phenolic glycosides like this compound can act as feeding deterrents. nih.gov When plant tissue is damaged by a chewing insect, these compounds can be enzymatically converted into more toxic phenols and catechols, which can repel the herbivore. nih.gov

However, the effect of these defensive compounds is not universal across all insect species. Some specialist herbivores that have co-evolved with Populus are adapted to its chemical defenses. For these specialist insects, salicylates, the class of compounds to which this compound belongs, can act as feeding stimulants. nih.gov These insects have evolved mechanisms to not only tolerate but also sequester these compounds from the host plant and, in some cases, use them for their own defense against predators. nih.gov Therefore, the influence of this compound on plant-herbivore interactions is highly context-dependent, acting as a defense against generalist herbivores while potentially attracting and being utilized by specialist herbivores. The production of such secondary metabolites is a critical factor in shaping the community of insects that feed on Populus. nih.govwashington.edustackexchange.com

This compound, as a higher-order salicylate (B1505791), is involved in the plant's immune signaling pathways. uu.nl The phytohormone salicylic (B10762653) acid (SA) is a central regulator of plant defense, particularly against biotrophic and hemibiotrophic pathogens. nih.gov Upon pathogen recognition, plants often trigger a massive increase in SA biosynthesis. In Populus, SA accumulation is a key response to infection and is crucial for activating downstream defense mechanisms.

Identification of Molecular Targets and Ligand Interactions (In Vitro)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. This method is instrumental in understanding enzyme-substrate interactions and in drug discovery.

In the context of this compound, molecular modeling has been employed to understand its biosynthesis. A substrate binding model was developed for UGT-23, a uridine (B1682114) diphosphate-glycosyltransferase from Populus trichocarpa. This model helped to rationalize the observed enzyme activity, specifically the glycosylation of the precursor trichocarpinene to form this compound. uu.nl This study highlights the use of computational models to understand the specific molecular interactions leading to the synthesis of this important defensive compound.

While these modeling studies provide insight into the enzymatic synthesis of this compound, specific molecular docking studies detailing the binding affinity of this compound itself to various protein targets, along with corresponding binding energy values (e.g., in kcal/mol), are not extensively detailed in the currently available scientific literature.

Enzyme activity assays are laboratory methods used to measure the rate of an enzymatic reaction and are crucial for confirming enzyme-substrate relationships. In the study of this compound biosynthesis, these assays have been fundamental.

To identify the enzymes responsible for the synthesis of the diverse array of secondary metabolites in Populus trichocarpa, researchers have utilized high-throughput enzyme activity assays. uu.nl A functional genomics workflow was developed to validate enzyme-substrate relationships predicted by metabolite genome-wide association studies (mGWAS). uu.nl Within this framework, a large family of enzymes known as uridine diphosphate-glycosyltransferases (UGTs) were investigated. uu.nl

These assays were instrumental in confirming the function of specific UGTs. For instance, enzyme activity assays demonstrated that the enzyme UGT-23 is capable of glycosylating trichocarpinene, leading to the production of this compound. uu.nl This was a key finding that experimentally validated the role of a specific UGT in the biosynthesis of this major higher-order salicylate in P. trichocarpa. uu.nl The results from these enzyme assays provide concrete evidence for the molecular mechanisms underlying the production of this important defensive chemical.

Cellular Pathway Modulation Studies

In vitro research has begun to elucidate the mechanisms by which this compound and extracts containing it exert their biological effects, focusing on the modulation of key cellular signaling pathways. These pathways are intricate networks that govern fundamental cellular processes such as inflammation, proliferation, and cell death. Understanding how this compound interacts with these cascades is crucial for determining its therapeutic potential.

Nuclear Factor-kappa B (NF-κB) Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the immune and inflammatory response. nih.gov In an inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or bacterial products like lipopolysaccharide (LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus. nih.gov There, it binds to DNA and initiates the transcription of genes encoding pro-inflammatory proteins, including cytokines and enzymes like inducible nitric oxide synthase (iNOS). nih.govusp.br

Studies on plant extracts containing this compound have pointed towards the modulation of this pathway. For instance, research on sesquiterpene lactones from Tithonia diversifolia, which includes derivatives of this compound, indicated an anti-hyperglycemic effect possibly linked to the suppression of the NF-κB pathway. usp.br Furthermore, the anti-inflammatory activity of extracts from Populus deltoides leaves, where this compound is a major phenolic glucoside, has been associated with the modulation of the NF-κB signaling pathway. researchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathway

Mitogen-activated protein kinase (MAPK) pathways are a set of signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. mdpi.comfrontiersin.org Key members of this family include extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. mdpi.com These kinases are activated through a phosphorylation cascade and, in turn, phosphorylate various downstream targets, including transcription factors. frontiersin.orgthno.org

Evidence suggests that this compound-containing extracts can influence MAPK signaling. The anti-inflammatory effects of Populus deltoides leaf extract, for example, are believed to be mediated in part through the modulation of the p38/JNK signaling pathways, alongside the NF-κB pathway. researchgate.net In studies on other compounds, inhibition of ERK1/2, p38, and JNK1/2 phosphorylation has been shown to reduce inflammatory responses in LPS-stimulated cells. nih.gov

Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway

The PI3K/Akt signaling pathway is a central regulator of cell survival, growth, proliferation, and metabolism. genome.jpcusabio.com Activation of this pathway, often initiated by growth factors, leads to the activation of the kinase Akt. genome.jpwikipedia.org Activated Akt then phosphorylates a multitude of downstream substrates, thereby promoting cell survival by inhibiting apoptotic proteins and regulating cell cycle progression. genome.jpthermofisher.com Dysregulation of the PI3K/Akt pathway is a common feature in many cancers, where its overactivity can lead to reduced apoptosis and increased proliferation. cusabio.comwikipedia.org While this pathway is a significant target in drug discovery, specific in vitro studies detailing the direct effects of this compound on the PI3K/Akt cascade are not prominently featured in the current body of scientific literature.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a highly regulated process essential for removing old, damaged, or infected cells. researchgate.net It can be initiated through two main routes: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. thermofisher.combio-rad-antibodies.com The intrinsic pathway is triggered by internal cellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of enzymes called caspases. thermofisher.comresearchgate.net The extrinsic pathway is initiated by the binding of external ligands to death receptors on the cell surface, which also culminates in caspase activation. researchgate.netbio-rad-antibodies.com Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the dismantling of the cell. thermofisher.com Currently, there is a lack of specific research investigating the direct modulatory role of this compound on the intrinsic or extrinsic apoptosis pathways in vitro.

Osteoclastogenesis Signaling

Osteoclastogenesis is the process of differentiation of osteoclasts, the cells responsible for bone resorption. This process is critical for bone remodeling and is tightly controlled by complex signaling networks. nih.gov The primary signaling pathway is initiated by the binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor, RANK, on osteoclast precursors. mdpi.com This interaction activates downstream pathways, including NF-κB, MAPK, and Akt, which in turn induce the expression of key transcription factors like c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1). mdpi.commdpi.comfrontiersin.org These factors are essential for the differentiation and function of mature, bone-resorbing osteoclasts. frontiersin.org To date, in vitro investigations specifically examining the effect of this compound on RANKL-induced signaling pathways and osteoclast differentiation have not been reported in the available scientific literature.

Interactive Data Table: In Vitro Cellular Pathway Modulation by this compound-Containing Extracts

| Pathway | Model System/Source | Key Finding | Reference |

| NF-κB Pathway | Tithonia diversifolia extract | Suppression of the NF-κB pathway suggested as a mechanism for anti-hyperglycemic activity. | usp.br |

| NF-κB Pathway | Populus deltoides leaf extract | Anti-inflammatory activity mediated by modulation of NF-κB and p38/JNK signaling. | researchgate.net |

| MAPK Pathway | Populus deltoides leaf extract | Anti-inflammatory activity linked to the modulation of p38/JNK signaling pathways. | researchgate.net |

Synthetic Chemistry and Analog Development of Trichocarpin

Strategies for Total Chemical Synthesis of Trichocarpin

The total chemical synthesis of a complex natural product like this compound is a significant undertaking that allows for absolute confirmation of its structure and provides a route to produce analogs not found in nature. While a dedicated, published total synthesis of this compound is not widely documented in scientific literature, the general strategies for assembling similar phenolic glycosides are well-established.

A plausible synthetic approach would be convergent, involving the separate synthesis of the aglycone (the non-sugar portion) and a suitable glycosyl donor, followed by their coupling. Key steps in such a strategy would likely include:

Synthesis of the Aglycone: The aglycone of this compound is 2-hydroxy-5-(benzoyloxymethyl)phenyl. Its synthesis would require standard aromatic chemistry techniques to correctly position the hydroxyl, methoxy, and eventual ester-linked benzyl (B1604629) groups on the phenyl ring.

Preparation of the Glycosyl Donor: The sugar moiety is glucose. To control the stereochemistry of the glycosidic bond, the glucose molecule would be modified with protecting groups on its hydroxyls, and an activating group (like a trichloroacetimidate (B1259523) or a halogen) would be installed at the anomeric carbon (C1). This creates a "glycosyl donor."

Glycosylation: The crucial step is the glycosylation reaction, where the aglycone's phenolic hydroxyl group attacks the anomeric carbon of the glycosyl donor. This reaction must be carefully controlled to ensure the formation of the desired β-glycosidic linkage, which is characteristic of this compound.

Deprotection: Finally, all protecting groups from the sugar and any used on the aglycone would be removed to yield the final this compound molecule.

Enzymatic synthesis represents an alternative and increasingly popular strategy for creating phenolic glycosides. cdutcm.edu.cnnih.gov This approach uses enzymes like glycosyltransferases, which can offer high regio- and stereoselectivity, potentially simplifying the synthesis by reducing the need for extensive protection-deprotection steps. nih.gov For instance, recent research has demonstrated the rapid biosynthesis of various phenolic glycosides from biomass-derived starting materials using engineered metabolic pathways. nih.gov

Design and Creation of this compound Derivatives and Analogs

The creation of derivatives and analogs of a natural product is a fundamental strategy in drug discovery. It allows researchers to explore the structure-activity relationship (SAR), which defines how specific structural features of a molecule contribute to its biological effects. uni.lubiosynth.comresearchgate.netnih.gov Although extensive synthesis of this compound analogs has not been reported, its structural features offer several opportunities for modification.

Targeted Structural Modifications for Optimized Bioactivity

The goal of creating analogs is often to improve a compound's properties, such as enhancing its potency, increasing its selectivity for a biological target, improving its metabolic stability, or altering its solubility. For this compound, several targeted modifications could be envisioned:

Aromatic Ring Substitution: The two phenyl rings (one from the aglycone and one from the benzoate (B1203000) group) could be modified with different substituents (e.g., halogens, alkyl groups, or nitro groups). These changes would alter the electronic properties and lipophilicity of the molecule, which could significantly impact how it interacts with biological targets.

Ester Linkage Modification: The benzoate ester could be replaced with other esters or an amide linkage. This would probe the importance of the ester group for activity and could also alter the molecule's susceptibility to hydrolysis by esterase enzymes in the body.

Glycosidic Bond and Sugar Modification: The β-D-glucose unit is critical for the solubility of this compound. The glycosidic bond could be changed from an O-glycoside to a more stable C-glycoside or S-glycoside. Additionally, the glucose could be replaced with other sugars to investigate the specificity of target interactions.

These types of modifications are standard practice in medicinal chemistry to develop compounds with improved therapeutic potential. uni.lunih.gov

Characterization of Novel Glycosylated Forms (e.g., 6″-O-β-d-apiofuranosyl-trichocarpin)

Nature itself produces analogs of this compound. A notable example is 6″-O-β-d-apiofuranosyl-trichocarpin , a novel glycosylated form isolated from the aerial parts of Tithonia diversifolia. daneshyari.comnih.govguidetopharmacology.org This compound features an additional sugar, apiose, attached to the 6-position of the glucose moiety of this compound.

The structural elucidation of this complex molecule was accomplished using extensive spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. daneshyari.comnih.gov Key analytical findings include:

The determination of the attachment point of the second sugar to the glucose unit.

The assignment of the β-configuration for the apiofuranosyl unit based on its characteristic 3J coupling constant and the chemical shift of its anomeric carbon in the NMR spectrum. nih.gov

Confirmation of the D-configuration for both the glucopyranosyl and apiofuranosyl units through gas chromatography (GC) analysis after the complete molecule was broken down via acid hydrolysis. nih.gov

The discovery and characterization of such natural derivatives provide valuable insights into the biosynthetic pathways of these compounds and expand the library of related molecules available for biological screening. labsolu.ca

Emerging Research Methodologies in Trichocarpin Studies

Application of High-Throughput Biochemical Screening Assays

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological activity. While large-scale HTS studies focused exclusively on trichocarpin are not extensively documented in public literature, the methodology is a cornerstone of modern natural product research. The application of HTS would be pivotal in elucidating the bioactivity of this compound.

Typically, this would involve screening this compound against a wide array of biological targets, such as enzymes or cellular receptors, to identify potential functions. For instance, given its phenolic structure, HTS assays could be employed to rapidly assess its antioxidant potential, or its ability to inhibit enzymes involved in inflammatory pathways or metabolic processes. These assays are often miniaturized and automated, using techniques like fluorescence, luminescence, or absorbance to measure the outcome of the biochemical reaction in microtiter plates. The data generated can quickly pinpoint "hits"—instances where this compound demonstrates significant activity—which can then be validated through more focused secondary assays.

Multi-Omics Approaches in Populus Research (e.g., Metabolomics, Transcriptomics)

The study of Populus, a model organism for woody plants, has been revolutionized by multi-omics approaches that integrate different layers of biological data. nih.gov These strategies are essential for unraveling the complex networks that govern the production of specialized metabolites like this compound.

Metabolomics: This field focuses on the comprehensive analysis of all metabolites within an organism. In the context of this compound research, metabolomics can quantify the levels of this compound, its precursors (such as p-coumaric acid and salicyl alcohol), and related phenolic compounds in different tissues or under various environmental conditions. mdpi.com Advanced analytical techniques, primarily mass spectrometry coupled with chromatography (LC-MS or GC-MS), are used to generate detailed metabolic profiles. By comparing these profiles, researchers can understand how factors like stress, developmental stage, or genetic modifications impact the this compound biosynthetic pathway.

Transcriptomics: Transcriptomics studies the complete set of RNA transcripts produced by an organism. mdpi.com Using RNA-sequencing (RNA-seq), scientists can identify which genes are actively being expressed in Populus tissues that produce this compound. By correlating gene expression levels with metabolite concentrations from metabolomics data, researchers can identify candidate genes encoding the enzymes responsible for synthesizing this compound. frontiersin.org For example, an increase in the abundance of this compound might correlate with the heightened expression of specific transferase or synthase enzymes, pointing to their direct involvement in the pathway.

The integration of these omics layers provides a holistic view of the biological system, linking genetic information to functional outcomes and enabling a more complete understanding of this compound's role in plant physiology. nih.govmdpi.com

Table 1: Application of Multi-Omics in Populus Research for Metabolite Studies

| Omics Layer | Technology Used | Key Information Provided | Relevance to this compound |

|---|---|---|---|

| Metabolomics | LC-MS, GC-MS, NMR | Identification and quantification of this compound and related metabolites. | Reveals how this compound levels change with environmental or genetic factors. |

| Transcriptomics | RNA-seq, Microarrays | Gene expression profiles across tissues or conditions. mdpi.com | Identifies candidate genes involved in the this compound biosynthetic pathway. frontiersin.org |

| Proteomics | 2D-PAGE, Mass Spectrometry | Identification and quantification of proteins. | Confirms the presence and abundance of enzymes predicted by transcriptomics. |

| Genomics | DNA Sequencing | Provides the reference genetic blueprint of the organism. | Anchors all other 'omics' data to the physical genome. |

Advanced Computational Modeling

Computational modeling leverages the vast datasets generated by omics studies to simulate and predict biological processes, offering powerful insights without the need for extensive laboratory work.

In silico (computer-based) pathway reconstruction uses bioinformatics tools to piece together the likely biosynthetic route to this compound. By integrating transcriptomic and metabolomic data, researchers can establish strong correlations between the expression of specific genes and the appearance of certain metabolites. For instance, if a gene annotated as a "glycosyltransferase" is highly expressed in the same tissues where this compound accumulates, computational models can flag it as a likely candidate for one of the final steps in biosynthesis. Databases like KEGG and PlantCyc provide frameworks for these reconstructions, allowing scientists to map out the enzymatic steps from basic precursors, like those from the shikimate pathway, to the final complex structure of this compound.

Once a potential biological target of this compound is identified (e.g., through HTS), molecular dynamics (MD) simulations can be used to study their interaction at an atomic level. MD simulations model the movement and interaction of every atom in the this compound molecule (the ligand) and its target protein over time. This provides a dynamic, four-dimensional view of the binding process, revealing:

The stability of the ligand-protein complex.

The key amino acid residues in the protein that form bonds with this compound.

The conformational changes that may occur in the protein upon binding.

These simulations are computationally intensive but offer unparalleled insight into the mechanism of action, helping to explain why this compound might inhibit a particular enzyme or activate a specific receptor. Such studies can also guide the design of modified compounds with potentially enhanced activity.

CRISPR/Cas9 Gene Editing for Targeted Pathway Manipulation

The revolutionary CRISPR/Cas9 gene-editing technology provides a tool for making precise, targeted changes to the genome of an organism. In Populus research, CRISPR/Cas9 is a powerful method for validating the function of genes believed to be part of the this compound biosynthetic pathway. nih.gov

Once a candidate gene is identified through multi-omics and computational analysis, researchers can use CRISPR/Cas9 to create a "knockout" mutant by disrupting the gene's sequence. If the resulting Populus plant shows a significant decrease or complete absence of this compound, it provides strong evidence for the gene's role in its production. Conversely, gene "knock-in" or upregulation techniques could be used to potentially increase the yield of the compound. This functional genomics approach is crucial for confirming hypotheses generated by other methods and for providing a definitive understanding of the genetic basis of this compound synthesis.

Future Research Directions and Academic Impact of Trichocarpin Investigations

Elucidating Undiscovered Biosynthetic Enzymes and Pathway Intermediates

A primary focus for future research is the complete elucidation of the trichocarpin biosynthetic pathway. While it is understood that this compound is a higher-order salicylate (B1505791), the precise enzymatic steps and intermediate molecules leading to its formation are not fully characterized. One key reaction that has been identified is the glycosylation of trichocarpinene to produce this compound. nih.govnih.gov This conversion is catalyzed by a uridine (B1682114) diphosphate–glycosyltransferase (UGT), with UGT-23 being identified as a key enzyme in this process in Populus trichocarpa. nih.govnih.gov

Future investigations should aim to identify the preceding enzymes in the pathway, including those responsible for the synthesis of trichocarpinene itself. This will likely involve a combination of transcriptomics, proteomics, and metabolomics to identify candidate genes and enzymes that are co-expressed with known pathway components. The use of genome-wide association studies (GWAS) has already proven effective in linking specific UGTs to salicylate metabolism in Populus and can be expanded to uncover other enzymes in the pathway. nih.govnih.gov Characterizing these undiscovered enzymes and intermediates will provide a complete roadmap of this compound biosynthesis, enabling more targeted efforts in metabolic engineering.

Comprehensive Dissection of Broader Biological Roles and Ecological Functions

This compound is recognized as a key component of the chemical defense arsenal (B13267) in Populus species, which are rich in phenolic compounds, including phenolic glycosides, that play roles in plant defense and stress adaptation. oup.comnih.gov These secondary metabolites are known to act as defenses against herbivory. oup.com The decline in this compound levels has been observed in Populus trichocarpa roots during colonization by the symbiotic fungus Laccaria bicolor, suggesting a role in mediating plant-microbe interactions. ornl.gov

However, a comprehensive understanding of its multifaceted biological roles is still emerging. Future research should move beyond a general defense role to dissect the specific ecological functions of this compound. This includes investigating its efficacy against a broader range of herbivores and pathogens, including specialist and generalist insects, as well as various fungal and bacterial pathogens. nih.gov Studies should also explore its potential role in allelopathy, where it may influence the germination and growth of neighboring plants. Furthermore, the interplay between this compound and other defense compounds within the complex metabolome of Populus warrants investigation to understand potential synergistic or antagonistic effects.

Exploration of Potential Applications Based on Mechanistic Insights

The chemical structure of this compound, a phenolic glycoside, suggests a range of potential applications that are yet to be fully explored. Diterpenoids and other phenolic compounds, for instance, are known to possess a wide array of pharmacological activities, including antineoplastic, anti-inflammatory, antibacterial, and antiviral properties. nih.gov While direct pharmacological studies on this compound are limited, its structural similarity to other bioactive phenylpropanoids suggests it may hold similar potential.

Future research should focus on screening this compound and its derivatives for various bioactivities, including anticancer, antimicrobial, and antioxidant properties. Understanding the mechanisms by which this compound exerts its effects in natural systems, such as its interactions with insect and microbial enzymes, can provide valuable insights for the development of novel pharmaceuticals or agrochemicals. For instance, if this compound is found to inhibit key enzymes in pathogens, this mechanism could be exploited for the development of new fungicides.

Development of Sustainable Production Methods via Metabolic Engineering

The production of high-value plant secondary metabolites is often limited by the low abundance of these compounds in their native plant sources. nih.gov Metabolic engineering offers a promising avenue for the sustainable production of this compound in microbial or plant-based systems. nih.gov The elucidation of the this compound biosynthetic pathway is a critical prerequisite for such endeavors.

Once the key biosynthetic genes are identified, they can be introduced into microbial chassis such as Saccharomyces cerevisiae or Escherichia coli to create "cell factories" for this compound production. nih.govpurdue.edu This approach has been successfully used for other phenylpropanoids and offers the potential for large-scale, cost-effective production. nih.gov Alternatively, the biosynthetic pathway could be engineered within fast-growing plant species or plant cell cultures to enhance this compound yields. nih.gov Future research in this area will involve optimizing metabolic fluxes, addressing potential toxicity of intermediates, and scaling up production processes. Synthetic biology tools, such as CRISPR-Cas9, can be employed for precise genome editing to enhance the production of desired metabolites. researchgate.net

Integration of Systems Biology Data for Holistic Understanding of Plant Chemical Ecology

A holistic understanding of this compound's role in the chemical ecology of Populus can be achieved through the integration of multiple 'omics' datasets. frontiersin.orgnih.gov Populus trichocarpa is a model organism for woody plants, and a wealth of genomic, transcriptomic, proteomic, and metabolomic data is available. nih.gov

Future research should focus on integrating these datasets to build comprehensive models of the metabolic networks that govern the production and regulation of this compound and other defense compounds. researchgate.netfrontiersin.orgnih.gov By correlating gene expression patterns with metabolite profiles under different environmental conditions or in response to herbivore and pathogen attack, researchers can uncover the regulatory networks that control this compound biosynthesis and its role in plant defense. researchgate.netfrontiersin.orgnih.gov This systems-level understanding will not only provide insights into the complex chemical ecology of Populus but also identify key regulatory genes that can be targeted for crop improvement.

Implications for Bioenergy Feedstock Improvement and Biomass Valorization

Populus trichocarpa is a promising feedstock for the production of biofuels and other bio-based products due to its rapid growth and high cellulose (B213188) content. oup.com However, the presence of secondary metabolites, including phenolic compounds like this compound, can contribute to the recalcitrance of lignocellulosic biomass to enzymatic hydrolysis, a key step in biofuel production. researchgate.netfrontiersin.orgifpenergiesnouvelles.com

Q & A

Q. How to identify research gaps in existing Trichocarpin studies?

Begin with a systematic literature review using databases like PubMed, SciFinder, and Web of Science. Prioritize recent studies (last 5–10 years) and categorize findings by biological activity, structural analogs, or synthesis methods. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate understudied areas, such as this compound’s interaction with non-canonical molecular targets . Tools like PRISMA flow diagrams can help visualize gaps in mechanistic or pharmacokinetic studies .

Q. What experimental design principles should guide initial this compound bioactivity assays?

Adopt a tiered approach:

- In vitro assays : Use dose-response curves (e.g., IC₅₀ calculations) to assess cytotoxicity or enzyme inhibition. Include positive/negative controls and replicate experiments (n ≥ 3) to validate reproducibility .

- Selectivity screening : Compare this compound’s effects against structurally related compounds to rule off-target interactions .

- Documentation : Follow NIH guidelines for preclinical reporting, including batch-specific purity data and solvent controls .

Q. How to ensure reproducibility in this compound synthesis protocols?

- Provide detailed characterization data (NMR, HPLC, HRMS) for all synthesized batches, including reaction yields and purification steps .

- Cross-validate spectral data with public repositories (e.g., PubChem) and disclose deviations from published protocols .

Advanced Research Questions

Q. How to resolve contradictory data on this compound’s mechanism of action across studies?

- Meta-analysis : Pool datasets from independent studies and apply statistical tests (e.g., Cochran’s Q) to identify heterogeneity sources, such as cell line variability or assay conditions .

- Orthogonal validation : Combine knockdown/knockout models (e.g., CRISPR-Cas9) with biophysical techniques (SPR, ITC) to confirm target engagement .

- Contextual reporting : Disclose experimental parameters (e.g., pH, temperature) that may influence activity, as small variances can alter conclusions .

Q. What computational strategies are effective for predicting this compound’s off-target effects?

- Molecular docking : Screen this compound against protein databases (PDB, AlphaFold) using flexible docking algorithms (e.g., AutoDock Vina) to prioritize high-affinity targets .

- Machine learning : Train models on known bioactive compounds to predict ToxCast endpoints or ADMET properties .

- Network pharmacology : Map this compound’s predicted targets onto disease pathways (KEGG, Reactome) to identify polypharmacological risks .

Q. How to integrate multi-omics data for this compound’s functional characterization?

- Transcriptomics : Pair RNA-seq with pathway enrichment tools (GSEA, DAVID) to highlight perturbed gene networks .

- Proteomics : Use SILAC or TMT labeling to quantify protein expression changes post-treatment, validating hits via Western blot .

- Data harmonization : Apply FAIR principles (Findable, Accessible, Interoperable, Reusable) to standardize metadata across omics layers .

Methodological Pitfalls and Solutions

Q. Why might in vitro findings for this compound fail to translate to in vivo models?

- Bioavailability issues : Assess solubility (LogP, polar surface area) and plasma protein binding early. Use formulations like liposomes or PEGylation to enhance delivery .

- Species-specific differences : Compare target ortholog conservation (e.g., via BLAST) and validate in humanized models .

Q. How to address low statistical power in this compound dose-response studies?

- Sample size calculation : Use G*Power or similar tools to determine minimum n based on effect size (Cohen’s d) and variance from pilot data .

- Bayesian methods : Incorporate prior data to refine posterior probability estimates, reducing Type I/II errors .

Comparative and Longitudinal Analysis

Q. How to benchmark this compound’s efficacy against existing therapeutics?

Q. What longitudinal study designs are suitable for chronic this compound toxicity assessment?

- Rodent models : Conduct 6–12-month toxicity studies with histopathology and serum biomarkers (ALT, creatinine) .

- Omics profiling : Collect serial biopsies for cumulative genomic/epigenomic changes .

Data Reporting and Publication Standards

Q. How to structure a manuscript highlighting this compound’s novel mechanism?

- Introduction : Frame the study within unresolved debates (e.g., “Does this compound modulate X pathway in Y context?”) .

- Results : Use subheadings to separate mechanistic tiers (e.g., “this compound binds X receptor” vs. “Downstream signaling effects”) .

- Discussion : Contrast findings with conflicting studies, proposing hypotheses for discrepancies (e.g., assay sensitivity thresholds) .

Q. What supplementary data are critical for this compound studies?

- Raw spectra : Upload NMR, MS, and crystallography data to repositories like Zenodo .

- Code availability : Share scripts for statistical analysis (R, Python) on GitHub .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.